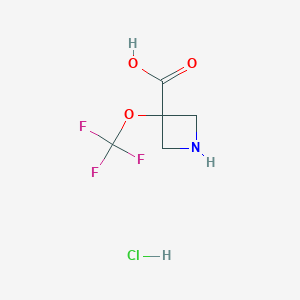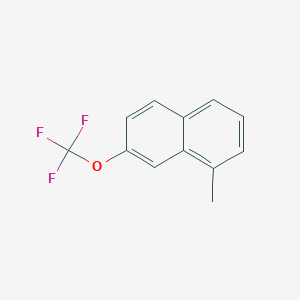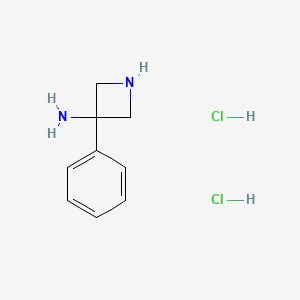
3-Phenylazetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylazetidin-3-amine dihydrochloride typically involves the reaction of azetidine with phenylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities . The compound is then purified through crystallization or other separation techniques to achieve the desired quality for research purposes .
Chemical Reactions Analysis
Types of Reactions
3-Phenylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylazetidinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-Phenylazetidin-3-amine dihydrochloride is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context of the research .
Comparison with Similar Compounds
Similar Compounds
3-Phenylazetidine: Similar in structure but lacks the amine group.
Phenylazetidinone: An oxidized derivative of 3-Phenylazetidin-3-amine dihydrochloride.
Azetidine: The parent compound without the phenyl group.
Uniqueness
This compound is unique due to its specific combination of the azetidine ring and the phenyl group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H14Cl2N2 |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
3-phenylazetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;;/h1-5,11H,6-7,10H2;2*1H |
InChI Key |
MJCBSNCSQIFPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


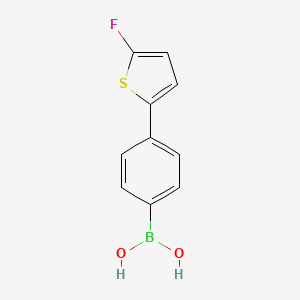
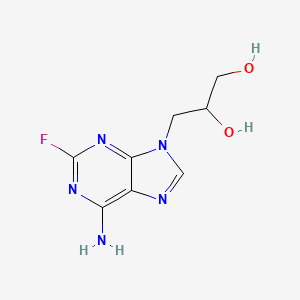
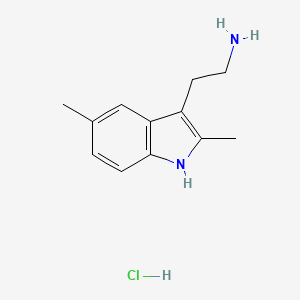

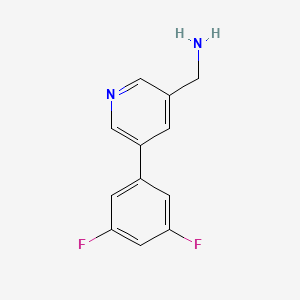

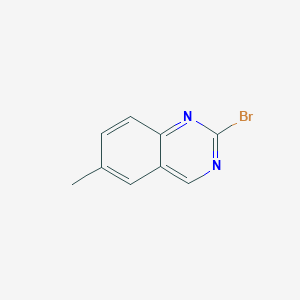
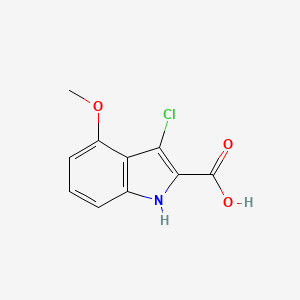



![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)
